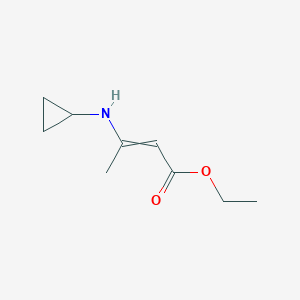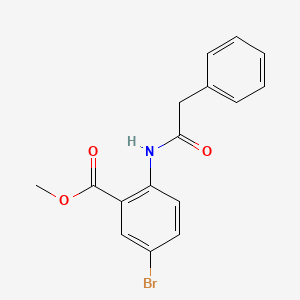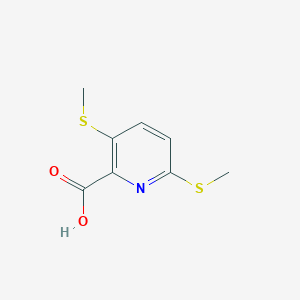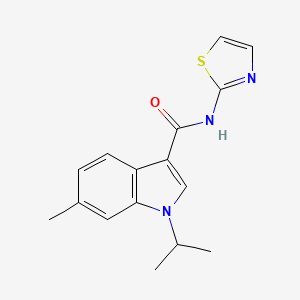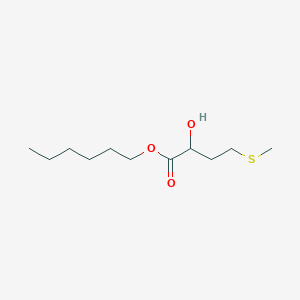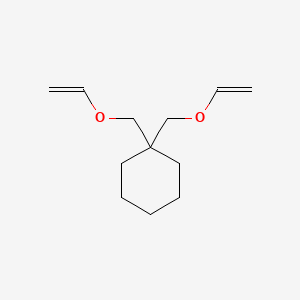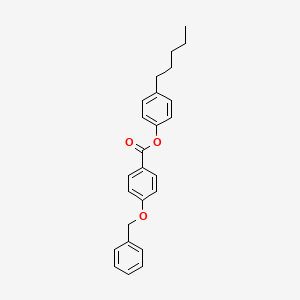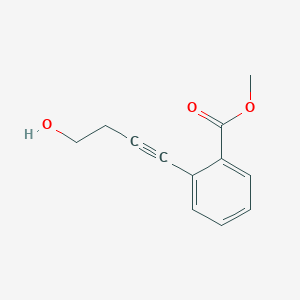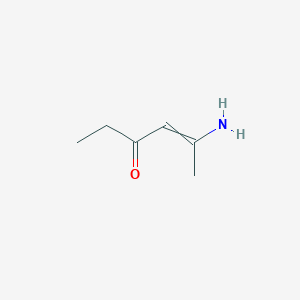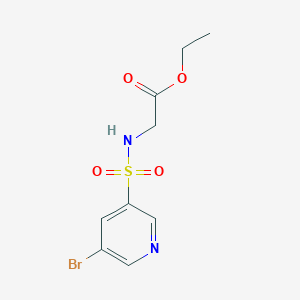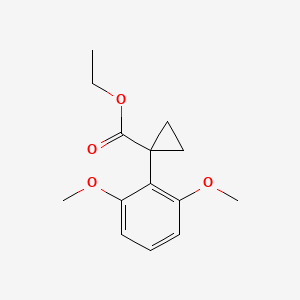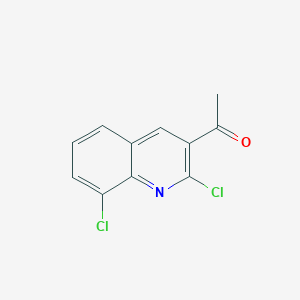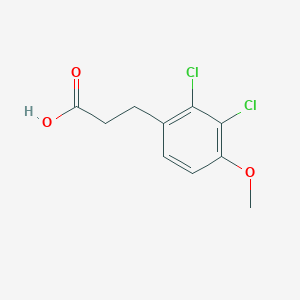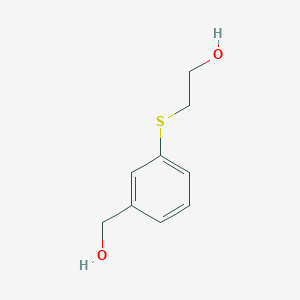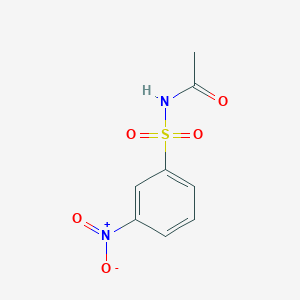
N-(3-nitrophenyl)sulfonylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)sulfonylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure consists of a nitro group, an acetyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)sulfonylacetamide typically involves the nitration of N-(acetyl)benzenesulfonamide. This can be achieved by treating N-(acetyl)benzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反应分析
Types of Reactions
N-(3-nitrophenyl)sulfonylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-N-(acetyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Hydrolysis: N-(acetyl)benzenesulfonamide and acetic acid.
科学研究应用
N-(3-nitrophenyl)sulfonylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
作用机制
The mechanism of action of N-(3-nitrophenyl)sulfonylacetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma treatment. The nitro group can also undergo bioreduction in the body, leading to the formation of reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
- 4-Nitrobenzenesulfonamide
- N-(4-Nitrophenyl)acetamide
- 3-Nitrobenzenesulfonamide
Uniqueness
N-(3-nitrophenyl)sulfonylacetamide is unique due to the presence of both nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical synthesis and medicinal chemistry, distinguishing it from other similar compounds.
属性
分子式 |
C8H8N2O5S |
|---|---|
分子量 |
244.23 g/mol |
IUPAC 名称 |
N-(3-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8N2O5S/c1-6(11)9-16(14,15)8-4-2-3-7(5-8)10(12)13/h2-5H,1H3,(H,9,11) |
InChI 键 |
PJDRHUXQEUVDOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
